molecular formula C18H17Cl2NO3S B4277376 Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B4277376
M. Wt: 398.3 g/mol
InChI Key: IYTUSHSDADWFPI-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the 2,2-dichloro-1-methylcyclopropyl intermediate. This can be achieved through the reaction of 1-methylcyclopropane with chlorine gas under controlled conditions.

    Thiophene Ring Formation: The thiophene ring is synthesized separately through the reaction of appropriate precursors such as 2-bromo-5-methylthiophene with phenyl magnesium bromide in the presence of a catalyst.

    Coupling Reaction: The cyclopropyl intermediate is then coupled with the thiophene ring through a carbonylation reaction. This involves the use of a carbonylating agent such as phosgene or carbon monoxide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and thiophene rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate
  • Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-furanecarboxylate
  • Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-pyridinecarboxylate

Uniqueness

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with furan or pyridine rings. These properties can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3S/c1-10-12(11-7-5-4-6-8-11)13(15(22)24-3)14(25-10)21-16(23)17(2)9-18(17,19)20/h4-8H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUSHSDADWFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2(CC2(Cl)Cl)C)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate
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Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate
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Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate
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Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate
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Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate
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Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate

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